molecular formula C11H23NO5 B1276274 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine CAS No. 83585-56-2

1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine

Cat. No.: B1276274
CAS No.: 83585-56-2
M. Wt: 249.3 g/mol
InChI Key: AGNCFNQAIMILOU-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine, also known as 2-Aminomethyl-15-crown-5, is a crown ether with the molecular formula C11H23NO5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications .

Scientific Research Applications

1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Employed in studies involving ion transport and membrane permeability.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form complexes with biologically relevant ions.

    Industry: Utilized in the separation and purification of metal ions from mixtures.

Mechanism of Action

Target of Action

The primary targets of 2-Aminomethyl-15-crown-5 are metal ions, particularly potassium . The crown ether structure of the compound allows it to selectively bind to these ions .

Mode of Action

The mode of action of 2-Aminomethyl-15-crown-5 involves the formation of a coordination complex with the metal ion . This interaction is driven by the favorable interactions between the crown ether and the metal ion . The compound’s ability to selectively bind to metal ions may be useful for studying metal ion chemistry and for the development of metal ion-based materials .

Biochemical Pathways

The biochemical pathways affected by 2-Aminomethyl-15-crown-5 are primarily those involving metal ions. By forming stable complexes with these ions, the compound can influence their behavior and interactions within various biochemical pathways .

Pharmacokinetics

The compound’s ability to form stable complexes with metal ions suggests that it may have unique pharmacokinetic properties related to this capability .

Result of Action

The molecular and cellular effects of 2-Aminomethyl-15-crown-5’s action are largely dependent on the specific metal ions it interacts with. By forming complexes with these ions, the compound can influence their roles within cells and potentially alter cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Aminomethyl-15-crown-5. For example, the presence and concentration of specific metal ions in the environment can affect the compound’s ability to form complexes . Additionally, factors such as temperature and pH may also influence the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine plays a significant role in biochemical reactions due to its ability to form complexes with metal ions. This compound interacts with enzymes, proteins, and other biomolecules through its crown ether structure, which can encapsulate metal ions and facilitate their transport and binding. For example, it can interact with potassium ions (K+) and facilitate their transport across cell membranes . The nature of these interactions is primarily based on the formation of stable complexes, which can influence the activity of enzymes and proteins involved in various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating ion transport, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the transport of potassium ions facilitated by this compound can impact the membrane potential and signal transduction processes in neurons and other excitable cells . Additionally, changes in ion concentrations can lead to alterations in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of complexes with metal ions. These complexes can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, the binding of potassium ions by this compound can inhibit or activate potassium-dependent enzymes, thereby influencing various biochemical pathways . Additionally, this compound can affect gene expression by altering the availability of metal ions required for transcriptional regulation.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors to consider in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its effects on cellular function can change over time due to gradual degradation or changes in ion concentrations. Long-term studies have shown that this compound can have sustained effects on ion transport and cellular metabolism, although the specific outcomes may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can facilitate ion transport and enhance cellular function without causing significant toxicity. At high doses, it may lead to toxic effects due to excessive ion transport and disruption of cellular homeostasis . Threshold effects have been observed, where a certain concentration of this compound is required to achieve a noticeable impact on cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways through its interactions with metal ions and enzymes. This compound can influence metabolic flux by modulating the activity of ion-dependent enzymes and altering the concentrations of key metabolites . For example, the binding of potassium ions by this compound can affect the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in energy production and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through ion channels and transporters that recognize its crown ether structure . Once inside the cell, it can accumulate in specific compartments or organelles, depending on its binding interactions with intracellular proteins and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to bind to specific targeting signals and undergo post-translational modifications. This compound can be directed to particular cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on ion transport and enzyme activity . The localization and activity of this compound can be further modulated by interactions with other biomolecules and changes in the cellular environment.

Preparation Methods

The synthesis of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine typically involves the reaction of 15-crown-5 with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include formaldehyde, ammonia, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine is unique among crown ethers due to its specific ring size and the presence of an amine group. Similar compounds include:

These comparisons highlight the unique properties of this compound, particularly its ability to form stable complexes with a variety of cations, making it versatile in different applications.

Properties

IUPAC Name

1,4,7,10,13-pentaoxacyclopentadec-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO5/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNCFNQAIMILOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCC(OCCOCCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409740
Record name 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83585-56-2
Record name 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminomethyl-15-crown-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Aminomethyl-15-crown-5 interact with cations?

A: 2-Aminomethyl-15-crown-5 demonstrates a strong affinity for various cations, particularly monovalent and divalent metal ions. This interaction stems from the crown ether structure, which acts as a host for the cation guest. The oxygen atoms within the crown ether ring coordinate with the cation, forming stable complexes. The selectivity for specific cations is influenced by the size of the cation and the crown ether cavity. For instance, studies show preferential complex formation with Li+ and Na+ in a 1:2 ratio, with cations coordinating solely to the crown ether oxygen atoms. [] In contrast, K+, Rb+, and Cs+ form both 1:1 and 1:2 complexes interacting with both crown ether oxygens and the O1H and O1'H groups of the molecule. []

Q2: What are the structural characteristics of 2-Aminomethyl-15-crown-5?

A: 2-Aminomethyl-15-crown-5, also known as 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine, is characterized by the molecular formula C11H23NO5. [] Its molecular weight is 250.32 g/mol. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize this compound. These methods provide insights into the vibrational modes, electronic transitions, and proton environments within the molecule. [, , ]

Q3: Can 2-Aminomethyl-15-crown-5 be used for isotope enrichment?

A: Yes, 2-Aminomethyl-15-crown-5 has shown promise in magnesium isotope enrichment. When incorporated into a Merrifield peptide resin, it functions as a highly selective ion exchanger. Studies demonstrate that this resin preferentially binds lighter magnesium isotopes, leading to the enrichment of heavier isotopes in the solution phase. [, ] The separation factors for 24Mg2+–25Mg2+, 24Mg2+–26Mg2+, and 25Mg2+–26Mg2+ isotope pairs were found to be 1.013, 1.024, and 1.012, respectively. [] This selectivity is attributed to a combination of hydration, isotope mass effects, and the specific complexation properties of the 2-Aminomethyl-15-crown-5. []

Q4: Are there applications of 2-Aminomethyl-15-crown-5 in porphyrin chemistry?

A: Indeed, 2-Aminomethyl-15-crown-5 has been successfully incorporated into porphyrin structures. One such example is the synthesis of 5,10,15,20-tetrakis[4-(1,4,7,10,13-pentaoxacyclopentadecane-2-aminomethyl)2,3,5,6-tetrafluorophenyl]porphyrin (T15C5P), which incorporates four 2-Aminomethyl-15-crown-5 units. [] This crowned porphyrin displays interesting spectroscopic properties in the presence of sodium and potassium ions. Interestingly, T15C5P exhibits aggregation behavior in the presence of potassium ions, forming dimers, while no such aggregation is observed with sodium ions. [] This difference is attributed to the size compatibility between the cation and the crown ether cavity.

Q5: How do structural modifications of 2-Aminomethyl-15-crown-5 affect its complexation behavior?

A: While the provided research primarily focuses on 2-Aminomethyl-15-crown-5, it's important to note that structural modifications can significantly impact its interactions. For instance, changing the ring size of the crown ether or modifying the substituent on the amine group can alter its binding affinity and selectivity for specific cations. Computational chemistry tools like density functional theory (DFT) can provide insights into the electronic and structural factors governing these interactions, guiding the design of crown ether derivatives with tailored properties. []

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